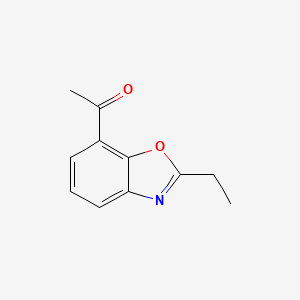

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Description

Significance of Benzoxazole (B165842) Derivatives in Contemporary Medicinal Chemistry

Benzoxazole derivatives are of paramount importance in modern medicinal chemistry due to their wide spectrum of biological activities. scbt.comscbio.cn The unique structural features of the benzoxazole nucleus allow it to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. Researchers have extensively reported that these compounds exhibit potent antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netresearchgate.net

The versatility of the benzoxazole scaffold allows for structural modifications that can fine-tune its biological activity, making it a frequent subject of drug discovery programs. nih.gov Numerous studies have focused on synthesizing and evaluating new benzoxazole derivatives to explore their therapeutic potential against various diseases. scbio.cn This has led to the identification of benzoxazole-containing compounds as inhibitors, receptor agonists, and potential treatments for conditions ranging from bacterial infections to cancer. scbt.comnih.gov Marketed drugs, such as the anti-inflammatory agent flunoxaprofen (B1672895) and the transthyretin stabilizer tafamidis, incorporate the benzoxazole moiety, underscoring its clinical significance. chemsynthesis.com

Historical Context and Evolution of Benzoxazole-Based Research

The foundational five-membered oxazole (B20620) ring was first developed in 1947, paving the way for subsequent research into its fused-ring derivatives like benzoxazole. utah.edu Initially, benzoxazoles were primarily utilized as starting materials or intermediates in the synthesis of more complex bioactive molecules. chemsynthesis.comresearchgate.net Early research focused on the fundamental synthesis and reactivity of the benzoxazole ring system.

Over the past few decades, research has dramatically shifted towards exploring the specific applications of benzoxazole derivatives. This evolution was driven by the discovery of their significant biological properties. While the focus was heavily on medicinal applications for many years, the last two decades have seen a surge in research exploring benzoxazoles for other purposes, such as in agrochemicals and as optical brighteners in detergents. chemsynthesis.comchemicalbook.com The continuous development of novel synthetic methodologies has further accelerated research, allowing for the creation of extensive libraries of benzoxazole derivatives for biological screening and materials science applications. utah.edu

Positioning of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone within the Benzoxazole Chemical Space

Within the broad and diverse family of benzoxazole derivatives lies This compound . This specific compound is characterized by an ethyl group at the 2-position and an ethanone (B97240) (acetyl) group at the 7-position of the benzoxazole core. While extensive, peer-reviewed research on this particular molecule is not widely available in public literature, its structure allows for its positioning within the broader context of benzoxazole chemistry.

The presence of the core benzoxazole scaffold suggests that this compound may be a candidate for investigation in medicinal chemistry, aligning with the known activities of this chemical class. The ethyl and acetyl substituents offer sites for further chemical modification, potentially allowing for the tuning of its physicochemical properties and biological activity. As a specialty chemical available for research purposes, it serves as a building block for the synthesis of more complex molecules or as a subject for screening in drug discovery assays.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Core Structure | Benzoxazole |

| Substituents | 2-Ethyl, 7-Ethanone |

The study of specific derivatives like this compound is crucial for expanding the understanding of the structure-activity relationships within the benzoxazole family and for the potential discovery of new therapeutic agents and materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethyl-1,3-benzoxazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-10-12-9-6-4-5-8(7(2)13)11(9)14-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFPEMOLCCKSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC(=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297407 | |

| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-97-7 | |

| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1 2 Ethyl 1,3 Benzoxazol 7 Yl 1 Ethanone

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into the electronic structure, spectroscopic behavior, and energetic landscape of chemical compounds. However, a thorough search of scholarly articles and chemical databases indicates that such studies have not been performed or published for 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. At present, there are no available studies that detail the electronic structure or map the molecular orbitals of this compound.

Spectroscopic Property Prediction and Validation

Computational methods are frequently employed to predict spectroscopic properties such as NMR, IR, and UV-Vis spectra, which can then be validated against experimental data. For this compound, there is no published research that presents predicted spectroscopic data derived from quantum chemical calculations.

Energetic and Conformational Studies

Energetic and conformational analyses are used to determine the most stable three-dimensional structures of a molecule and to understand its flexibility. Such studies are vital for structure-based drug design and materials science. To date, no conformational studies or energetic profiling for this compound have been reported in the scientific literature.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a biological target. A review of the literature reveals no molecular docking studies have been conducted for this compound.

Prediction of Binding Modes with Proposed Biological Targets

Without any molecular docking studies, there are no predictions available regarding the potential binding modes of this compound with any proposed biological targets. The identification of potential protein targets and the elucidation of binding interactions are yet to be explored for this compound.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is a standard output of molecular docking simulations and provides insight into the determinants of binding affinity. As no docking studies have been published, there is currently no data on the potential hydrogen bonding and hydrophobic interactions of this compound with any biological receptor.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic picture of molecular behavior over time. For this compound, MD simulations can elucidate its conformational landscape and the stability of different spatial arrangements. Such studies are crucial as the three-dimensional structure of a molecule is intimately linked to its biological activity.

A typical MD simulation for this compound would involve placing it in a simulated physiological environment, such as a water box with appropriate ions, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's flexibility, particularly the rotation around single bonds, such as the one connecting the ethanone (B97240) group to the benzoxazole (B165842) ring system. The ethyl group at the 2-position of the benzoxazole ring also contributes to the molecule's conformational flexibility.

The primary goal of these simulations is to identify the most stable, low-energy conformations of the molecule. This is achieved by analyzing the trajectory of the simulation and clustering the observed conformations. The stability of these conformations can be assessed by calculating the potential energy of the system over time. A stable conformation will correspond to a low and relatively constant potential energy. A comprehensive theoretical study on a bis(benzoxazole)-based overcrowded alkene has demonstrated the utility of MD simulations in understanding the dynamic behavior and interconversion between different stable conformers. diva-portal.orgfigshare.com

Table 1: Hypothetical Results of a 100 ns Molecular Dynamics Simulation of this compound in an Aqueous Environment

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Number of Water Molecules | ~10,000 |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD of Backbone | 1.5 ± 0.3 Å |

| Number of Major Conformational Clusters | 3 |

| Relative Population of Cluster 1 | 65% |

| Relative Population of Cluster 2 | 25% |

| Relative Population of Cluster 3 | 10% |

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, this approach can help in understanding its potential interactions with biological targets.

A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. In the case of our target compound, the benzoxazole ring system would likely be identified as a key aromatic and hydrophobic feature. The oxygen and nitrogen atoms in the ring, as well as the carbonyl oxygen of the ethanone group, could act as hydrogen bond acceptors.

Studies on other benzoxazole derivatives have successfully employed pharmacophore modeling to elucidate their anticancer activities. nih.govesisresearch.org For example, a study on a series of benzoxazole derivatives identified distinct pharmacophore models for their cytotoxic activities on different cell lines. nih.govesisresearch.org These models can then be used as 3D queries to screen large chemical databases for other compounds with similar pharmacophoric features, potentially leading to the discovery of new and more potent drug candidates. Furthermore, the design of novel benzoxazole-benzamide conjugates has been guided by pharmacophoric features of known VEGFR-2 inhibitors. nih.gov

Table 2: Hypothetical Pharmacophore Features Identified for a Series of Bioactive Benzoxazole Derivatives Including this compound

| Pharmacophoric Feature | Geometric Constraints (Å) | Corresponding Moiety in Target Compound |

| Aromatic Ring (AR1) | Center | Benzoxazole Ring |

| Hydrogen Bond Acceptor (HBA1) | 2.5 - 3.5 from AR1 center | Benzoxazole Oxygen/Nitrogen |

| Hydrogen Bond Acceptor (HBA2) | 4.0 - 5.0 from AR1 center | Ethanone Carbonyl Oxygen |

| Hydrophobic Group (HYD1) | 3.0 - 4.5 from HBA2 | Ethyl Group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their experimentally determined activities.

The first step in QSAR modeling is the generation of a dataset of compounds with known biological activities. For this compound and its analogues, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay. Once the data is available, a variety of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, can be used to develop a predictive QSAR model.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. A study on benzoxazole derivatives as anticancer agents successfully used CoMFA and CoMSIA to develop predictive 3D-QSAR models. rsc.orgnih.gov The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds.

A significant advantage of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity. These descriptors can be broadly classified into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

For this compound, a QSAR study might reveal that the hydrophobicity of the substituents on the benzoxazole ring is a key determinant of its activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could lead to enhanced biological activity. Similarly, the electronic properties of the ethanone group, such as its ability to accept a hydrogen bond, might also be identified as a crucial factor. A QSAR study on 5 (or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues revealed the importance of thermodynamic and electronic properties for their antibacterial activity. scholarsresearchlibrary.com

The insights gained from identifying these key descriptors are invaluable for the rational design of new, more potent analogues. By modifying the structure of the lead compound in a way that optimizes these influential descriptors, medicinal chemists can focus their synthetic efforts on the most promising candidates.

Table 3: Hypothetical QSAR Model for a Series of Benzoxazole Derivatives

| Statistical Parameter | Value |

| Number of Compounds in Training Set | 25 |

| Number of Compounds in Test Set | 8 |

| r² (coefficient of determination) | 0.92 |

| q² (cross-validated r²) | 0.75 |

| pred_r² (predictive r² for test set) | 0.85 |

| Significant Descriptors | Coefficient |

| ClogP (hydrophobicity) | +0.45 |

| LUMO (lowest unoccupied molecular orbital energy) | -0.21 |

| Molecular Volume | +0.15 |

In Vitro Biological Activity and Mechanistic Insights of 1 2 Ethyl 1,3 Benzoxazol 7 Yl 1 Ethanone Analogues

Investigations into Antimicrobial Activities

Benzoxazole (B165842) derivatives have demonstrated significant potential as antimicrobial agents, with research exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy and Proposed Mechanisms (e.g., Topoisomerase IV inhibition)

Analogues of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for DNA replication, recombination, and repair, making them attractive targets for antibacterial agents. nih.gov

For instance, a series of 2-substituted benzoxazoles were investigated for their inhibitory activities on eukaryotic DNA topoisomerase I and II. benthamdirect.comesisresearch.org While not bacterial topoisomerase IV, this highlights the potential of the benzoxazole scaffold to interact with this class of enzymes. One study reported that 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor with an IC50 value of 71 μM. benthamdirect.comresearchgate.net Another compound, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, was identified as the most effective Topo I inhibitor with an IC50 value of 104 μM. benthamdirect.comresearchgate.net

Furthermore, novel benzimidazole (B57391) urea (B33335) inhibitors have been identified as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, possessing potent antibacterial activity against a wide spectrum of pathogens. nih.gov This suggests that modifications of the benzoxazole core, akin to the structure of this compound, could yield compounds with similar dual-targeting capabilities.

A study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives revealed broad-spectrum activity against screened bacteria. nih.gov Compound 2b , featuring a hydrophobic aromatic tie, was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL against all tested bacteria. nih.gov Notably, its activity against B. subtilis was twofold higher than Penicillin. nih.gov

| Compound | Test Organism | MIC (μg/mL) |

| 2b | B. subtilis | 0.098 |

| 2b | S. aureus | 0.195 |

| 2b | E. coli | 0.78 |

| 2b | P. aeruginosa | 0.39 |

| Penicillin | B. subtilis | 0.196 |

Antifungal Potency and Associated Cellular Pathways

In addition to antibacterial effects, benzoxazole analogues have been evaluated for their antifungal properties. The disruption of fungal cell membrane integrity and inhibition of key fungal enzymes are potential mechanisms contributing to their antifungal action.

Several 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives were synthesized and showed a significant level of antimicrobial activity against Candida albicans and Candida glabrata. researchgate.net Another study on 2-aminobenzoxazole (B146116) derivatives demonstrated excellent and broad-spectrum antifungal activities against eight phytopathogenic fungi. nih.gov Compounds 3a, 3b, 3c, 3e, 3m, and 3v were particularly potent, with EC50 values ranging from 1.48–16.6 µg/mL, surpassing the efficacy of the positive control, hymexazol. nih.gov

| Compound | Botrytis cinerea EC50 (µg/mL) | Fusarium solani EC50 (µg/mL) | Gibberella zeae EC50 (µg/mL) |

| 3a | 1.48 | 2.15 | 3.28 |

| 3b | 1.93 | 2.84 | 4.12 |

| 3c | 2.57 | 3.11 | 5.03 |

| 3e | 1.88 | 2.63 | 3.97 |

| 3m | 2.14 | 2.99 | 4.56 |

| 3v | 2.05 | 2.78 | 4.21 |

| Hymexazol | >50 | >50 | >50 |

Antitubercular Activity (e.g., DprE1 enzyme inhibition)

Tuberculosis remains a significant global health threat, and the discovery of new antitubercular agents is crucial. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in the biosynthesis of the mycobacterial cell wall and has emerged as a promising target for novel antitubercular drugs.

Novel hybrids of 1,2,3-triazole and benzoxazole have been designed and synthesized as potential inhibitors of the DprE1 enzyme. tandfonline.comnih.govnih.govbirmingham.ac.uk In a study, compounds BOK-2 and BOK-3 demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. tandfonline.comnih.gov These values are comparable to the standard drug TCA-1, which showed an IC50 of 3.0 ± 0.2 μM. tandfonline.comnih.gov Molecular modeling and dynamic simulations have provided insights into the structural features essential for effective drug-target interactions, paving the way for the design of more potent DprE1 inhibitors based on the benzoxazole scaffold. tandfonline.comnih.govnih.gov

| Compound | DprE1 Inhibition IC50 (µM) |

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

| TCA-1 (Standard) | 3.0 ± 0.2 |

Studies on Antiproliferative and Anticancer Activities

The potential of benzoxazole analogues as anticancer agents has been extensively investigated, with numerous studies reporting on their cytotoxic effects against various cancer cell lines and their ability to modulate cellular pathways involved in cancer progression.

Effects on Cancer Cell Lines (In Vitro Cytotoxicity)

Analogues of this compound have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.

A new series of benzoxazole derivatives was evaluated for antiproliferative activities against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov The compounds exhibited promising cytotoxic effects, with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM. nih.gov In another study, a set of novel benzoxazole derivatives displayed high growth inhibitory activities against HepG2 and MCF-7 cell lines. nih.gov The most potent compound, 12l , had IC50 values of 10.50 μM against HepG2 and 15.21 μM against MCF-7. nih.gov

A study on indanone-based thiazolyl hydrazone derivatives, which share some structural similarities with benzoxazoles, showed favorable anticancer activity against several colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.org

| Compound | Cell Line | IC50 (µM) |

| 12l | HepG2 | 10.50 |

| 12l | MCF-7 | 15.21 |

| ITH-6 | HT-29 | 0.41 ± 0.19 |

| ITH-6 | COLO 205 | 0.85 ± 0.23 |

| ITH-6 | KM 12 | 1.22 ± 0.31 |

Modulation of Cellular Growth and Viability Pathways

The anticancer effects of benzoxazole analogues are often attributed to their ability to interfere with critical cellular pathways that regulate cell growth, proliferation, and survival.

Several studies have pointed towards the induction of apoptosis (programmed cell death) as a key mechanism of action. For instance, an indanone-based thiazolyl hydrazone derivative, ITH-6, was found to arrest p53 mutant colorectal cancer cell lines in the G2/M phase of the cell cycle and induce apoptosis. frontiersin.org This was accompanied by an increase in reactive oxygen species and a decrease in glutathione (B108866) levels. frontiersin.org

Furthermore, some benzoxazole derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. nih.govnih.gov Compound 12l not only showed potent antiproliferative activity but also promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov Further biological evaluation revealed that this compound could arrest HepG2 cell growth, induce apoptosis, and modulate the levels of apoptosis-related proteins such as caspase-3 and Bcl-2. nih.gov

The cytotoxic action of many chemotherapeutic drugs is linked to their ability to induce apoptosis. nih.gov Synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov These findings suggest that benzoxazole analogues may share similar mechanisms in exerting their anticancer effects.

Investigations of Apoptosis Induction and Cell Cycle Arrest

Several studies have highlighted the potential of benzoxazole derivatives to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancerous cell lines. These effects are crucial for potential anticancer applications.

One study on a novel series of benzoxazole derivatives demonstrated that the most potent compound, 12l , could induce apoptosis in HepG2 (human liver cancer) cells by 35.13%. nih.govtandfonline.com This compound was also found to arrest the cell cycle in the Pre-G1 and G1 phases. nih.govtandfonline.com Mechanistically, compound 12l was shown to significantly increase the levels of the pro-apoptotic protein Bax (3.40-fold) and caspase-3 (2.98-fold), while reducing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.govtandfonline.com

Another benzoxazole derivative, K313 , was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov This compound induced moderate cell cycle arrest at the G0/G1 phase in both cell lines. nih.gov For instance, at a concentration of 4 µM, K313 increased the percentage of cells in the G0/G1 phase from 30.9% to 40.2% in Nalm-6 cells and from 37.2% to 46.4% in Daudi cells. nih.gov

Furthermore, a separate study on modified benzoxazole-based derivatives identified compound 8d as a significant inducer of apoptosis, arresting HepG2 cells at the pre-G1 phase. mdpi.com The apoptotic effect of some benzoxazole derivatives is further supported by their ability to increase caspase-3 levels. For example, compounds 8g and 12e increased caspase-3 levels by 6- and 8-fold, respectively, in the HCT-116 human cell line. nih.gov

Table 1: Effects of Benzoxazole Analogues on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| 12l | HepG2 | Apoptosis Induction & Cell Cycle Arrest | 35.13% apoptosis; arrest at Pre-G1 and G1 phases. nih.govtandfonline.com |

| K313 | Nalm-6, Daudi | Cell Cycle Arrest | Moderate arrest at G0/G1 phase. nih.gov |

| 8d | HepG2 | Apoptosis Induction & Cell Cycle Arrest | Arrest at the pre-G1 phase. mdpi.com |

| 8g | HCT-116 | Apoptosis Induction | 6-fold increase in caspase-3 levels. nih.gov |

| 12e | HCT-116 | Apoptosis Induction | 8-fold increase in caspase-3 levels. nih.gov |

Anti-inflammatory Activities and Related Molecular Mechanisms

The anti-inflammatory potential of benzoxazole derivatives has been explored through their ability to inhibit key inflammatory mediators. A study on a series of 2-substituted benzoxazole derivatives identified five compounds (2a, 2b, 3a, 3b, and 3c ) with potent anti-inflammatory activity. nih.gov The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are often attributed to the inhibition of cyclooxygenase-2 (COX-2), and these benzoxazole derivatives are hypothesized to act as selective COX-2 inhibitors. nih.gov

In another study, a series of benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds 3c , 3d , and 3g demonstrated significant inhibitory activity against interleukin-6 (IL-6), a pro-inflammatory cytokine, with IC50 values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. nih.gov The mechanism of action for these compounds was suggested to be the inhibition of the myeloid differentiation protein 2 (MD2), which is a key adaptor protein for sensing lipopolysaccharides (LPS) and plays a crucial role in the inflammatory process. nih.gov

Additionally, other research has reported on novel series of benzoxazole derivatives with significant anti-inflammatory activity when compared to the reference drug diclofenac (B195802) sodium. researchgate.netjocpr.com

Table 2: Anti-inflammatory Activity of Benzoxazole Analogues

| Compound | Target | IC50 Value |

|---|---|---|

| 3c | IL-6 | 10.14 ± 0.08 µM nih.gov |

| 3d | IL-6 | 5.43 ± 0.51 µM nih.gov |

| 3g | IL-6 | 5.09 ± 0.88 µM nih.gov |

Enzyme Inhibition and Receptor Binding Studies (e.g., mGlu receptors, Sigma receptors)

Benzoxazole analogues have been investigated for their ability to inhibit various enzymes and bind to specific receptors, suggesting their potential in treating a range of diseases.

Enzyme Inhibition:

Several benzoxazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. In one study, compound 12l showed the most promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.govtandfonline.com Another study on modified benzoxazole-based derivatives found that compound 8d had an exceptional VEGFR-2 inhibition activity with an IC50 value of 0.0554 µM. mdpi.com

Benzoxazole-oxadiazole analogues have also been evaluated for their potential as anti-Alzheimer's agents through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Analogues 2 , 15 , and 16 were found to be potent inhibitors of both enzymes, with IC50 values for AChE at 6.40 ± 1.10 µM, 5.80 ± 2.18 µM, and 6.90 ± 1.20 µM, respectively. mdpi.com

Receptor Binding:

The benzoxazole scaffold has been a subject of interest in the study of sigma receptors, which are implicated in various central nervous system disorders. A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were evaluated for their affinity at sigma-1 and sigma-2 receptor subtypes. nih.gov Compound 3 [3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one] showed a high affinity for sigma-1 binding sites with a Ki value of 8.5 nM. nih.gov

Another study on 5-chlorobenzoxazole-based derivatives found that compounds 19 , 22 , and 24 exhibited nanomolar affinity towards both sigma-1 and sigma-2 receptors. nih.gov For instance, compound 24 had a Ki of 0.78 nM for sigma-1 and 7.61 nM for sigma-2 receptors. nih.gov

Regarding metabotropic glutamate (B1630785) (mGlu) receptors, while direct binding studies with a wide range of benzoxazole analogues are not extensively documented, the modulation of these receptors is a potential area of interest for neurological disorders. The development of subtype-selective ligands for mGlu receptors, such as noncompetitive mGlu1 and mGlu5 receptor antagonists, has been a focus of research for neuroprotection. nih.gov

Table 3: Enzyme Inhibition and Receptor Binding of Benzoxazole Analogues

| Compound | Target | Activity (IC50/Ki) |

|---|---|---|

| 12l | VEGFR-2 | IC50 = 97.38 nM nih.govtandfonline.com |

| 8d | VEGFR-2 | IC50 = 0.0554 µM mdpi.com |

| 2 | AChE | IC50 = 6.40 ± 1.10 µM mdpi.com |

| 15 | AChE | IC50 = 5.80 ± 2.18 µM mdpi.com |

| 16 | AChE | IC50 = 6.90 ± 1.20 µM mdpi.com |

| 3 | Sigma-1 Receptor | Ki = 8.5 nM nih.gov |

| 24 | Sigma-1 Receptor | Ki = 0.78 nM nih.gov |

| 24 | Sigma-2 Receptor | Ki = 7.61 nM nih.gov |

Exploration of Other Noteworthy In Vitro Biological Potentials

Beyond the activities detailed above, the benzoxazole scaffold has been associated with a diverse array of other in vitro biological potentials. For instance, various 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown promising activity against different strains of bacteria and fungi.

Additionally, certain benzoxazole derivatives have been investigated for their antioxidant properties. mdpi.com The ability of these compounds to scavenge free radicals could be beneficial in conditions associated with oxidative stress. The versatility of the benzoxazole nucleus continues to make it an attractive scaffold for the discovery of new therapeutic agents with a wide range of biological activities.

Structure Activity Relationship Sar Analysis of 1 2 Ethyl 1,3 Benzoxazol 7 Yl 1 Ethanone and Its Derivatives

Impact of Substituent Variation on Biological Efficacy

The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. Variations in these substituents can alter the compound's electronic, hydrophobic, and steric properties, thereby affecting its interaction with biological targets. For instance, the introduction of electron-donating groups has been shown to enhance the antibacterial activity of some benzoxazole compounds.

In the context of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone, modifications to the benzoxazole ring system could lead to substantial changes in biological efficacy. The following table illustrates hypothetical variations and their potential impact on a generic biological activity, based on general SAR principles for benzoxazoles.

| Derivative | Substituent Variation | Predicted Impact on Biological Efficacy |

| 1 | Introduction of a hydroxyl group at the 5-position | Potential increase in activity due to hydrogen bonding interactions. |

| 2 | Replacement of the 7-ethanone with a nitro group | Possible alteration of electronic properties, potentially leading to changes in target binding affinity. |

| 3 | Halogenation (e.g., chloro, fluoro) of the benzene (B151609) ring | May enhance lipophilicity, potentially improving cell membrane permeability. |

It is important to note that the precise impact of these substitutions would need to be confirmed through empirical testing.

Role of the Ethyl and Ethanone (B97240) Moieties in Activity Modulation

The ethyl group at the 2-position and the ethanone group at the 7-position of this compound are critical for modulating its biological activity. The ethyl group, being an alkyl chain, contributes to the lipophilicity of the molecule. This can influence its ability to cross biological membranes and fit into hydrophobic pockets of target proteins.

The ethanone moiety, with its carbonyl group, can act as a hydrogen bond acceptor, a key feature in many drug-receptor interactions. The presence and position of such groups are often crucial for establishing the correct orientation of the molecule within a binding site. Altering the length of the alkyl chain or the nature of the keto group could significantly impact the compound's activity profile.

The following table outlines potential modifications to the ethyl and ethanone moieties and their predicted effects on activity.

| Modification | Predicted Effect on Biological Activity |

| Lengthening the ethyl chain to a propyl or butyl group | May enhance hydrophobic interactions, but could also introduce steric hindrance. |

| Replacing the ethanone with a carboxyl group | Introduces a potential hydrogen bond donor and alters the electronic nature of the substituent. |

| Reduction of the ketone to an alcohol | Changes the hydrogen bonding capacity and steric profile. |

Pharmacophoric Requirements for Specific Biological Actions

Pharmacophore modeling for benzoxazole derivatives has identified several key features that are often required for their biological activity. These models typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions. esisresearch.orgbenthamdirect.com For a compound like this compound, the benzoxazole nitrogen and the oxygen of the ethanone group can act as hydrogen bond acceptors. The aromatic ring system and the ethyl group provide hydrophobic character.

Based on general pharmacophore models for anticancer activity in benzoxazoles, a potential model for derivatives of this compound might include:

A hydrogen bond acceptor at the position of the ethanone oxygen.

A hydrophobic region corresponding to the ethyl group.

An aromatic ring system for π-π stacking interactions.

The precise pharmacophoric requirements would depend on the specific biological target. For example, inhibitors of VEGFR-2, a target for some anticancer benzoxazoles, often require a hydrogen bond donating group to interact with key amino acid residues in the enzyme's active site. researchgate.net

Correlation between Structural Features and Observed Potency

Quantitative structure-activity relationship (QSAR) studies on benzoxazole derivatives have demonstrated a correlation between specific structural features and biological potency. nih.gov These studies often use computational models to relate physicochemical properties of the molecules to their observed activities. For instance, parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity) are frequently used in QSAR models.

For the this compound scaffold, a QSAR study might reveal that:

Increased lipophilicity of the substituent at the 2-position correlates positively with potency up to a certain point, after which steric hindrance may become a limiting factor.

The electronic nature of substituents on the benzoxazole ring can significantly influence activity, with electron-withdrawing or electron-donating groups being favored depending on the target.

The following table provides a hypothetical correlation based on general QSAR findings for benzoxazoles.

| Structural Feature | Physicochemical Property | Potential Correlation with Potency |

| Size of the alkyl group at the 2-position | Lipophilicity, Steric hindrance | Positive correlation with lipophilicity, negative with excessive steric bulk. |

| Substituents on the benzene ring | Electronic effects (Hammett constant) | Positive or negative correlation depending on the specific biological target and mechanism. |

| Hydrogen bonding capacity of the substituent at the 7-position | Polarity, Hydrogen bonding potential | Often a positive correlation with binding affinity if the target has a complementary hydrogen bonding partner. |

Design Principles for Enhanced Biological Activity

Based on the SAR and QSAR principles discussed, several design strategies can be proposed to enhance the biological activity of derivatives of this compound. These principles aim to optimize the compound's interaction with its biological target.

Scaffold Hopping and Ring Variation: While maintaining the core benzoxazole structure, modifications to the peripheral groups can be explored. For example, replacing the ethanone group with other functionalities like amides or sulfonamides could introduce new interaction points.

Bioisosteric Replacement: The ethyl group could be replaced with bioisosteres such as a cyclopropyl (B3062369) group to maintain a similar size and lipophilicity while potentially improving metabolic stability.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design derivatives that fit optimally into the binding site and form favorable interactions. This approach allows for the rational design of substituents that can enhance binding affinity and selectivity.

Introduction of Specific Functional Groups: Based on the target, introducing groups that can form specific interactions like halogen bonds or additional hydrogen bonds could lead to more potent compounds. For instance, if the target has a suitable hydrogen bond donor, modifying the ethanone to an oxime could introduce a hydrogen bond acceptor and donor.

The successful application of these design principles requires an iterative process of design, synthesis, and biological evaluation to refine the structure and maximize the desired activity.

Advanced Analytical Method Development for Research Applications of 1 2 Ethyl 1,3 Benzoxazol 7 Yl 1 Ethanone

Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of benzoxazole (B165842) derivatives, offering high-resolution separation for purification, quantification, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone. A reverse-phase HPLC method is typically suitable for benzoxazole derivatives. The method development would involve optimizing the mobile phase, stationary phase, and detection wavelength.

A satisfactory separation can often be achieved using a C18 column with a gradient elution system. For instance, a mobile phase starting with a higher proportion of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common strategy. nih.gov Detection is frequently performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for many benzoxazole derivatives is in the UV region. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

This table presents a hypothetical set of starting conditions for method development and would require optimization for this specific compound.

Gas Chromatography (GC) is a valuable tool for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, GC can be employed for the analysis of volatile starting materials, byproducts, or volatile derivatives of the target compound. For instance, during the synthesis, GC can monitor the consumption of volatile reactants. acs.org If the compound is derivatized to a more volatile form, GC coupled with a mass spectrometer (GC-MS) can provide detailed structural information. rsc.org

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgnih.gov For the synthesis of benzoxazole derivatives, TLC is routinely used to track the conversion of starting materials to the desired product. beilstein-journals.org A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or methanol, is selected to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. beilstein-journals.orgnih.govnih.gov Visualization of the spots can be achieved under UV light (typically at 254 nm) or by using staining agents like iodine vapor. nih.gov

Table 2: Example TLC Systems for Monitoring Benzoxazole Synthesis

| Mobile Phase Composition (v/v) | Typical Application |

| Hexane:Ethyl Acetate (7:3) | Monitoring C-H amination reactions of benzoxazoles |

| Chloroform:Methanol (9:1) | General reaction progress monitoring for benzoxazole analogues |

| Dichloromethane:Methanol (7:3) | Monitoring reactions involving polar starting materials or products |

The optimal mobile phase will depend on the specific polarity of the reactants and products in the reaction being monitored.

Spectrophotometric Quantification Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for the quantification of compounds that absorb light in the UV-Vis range. Benzoxazole derivatives are known to exhibit strong UV absorbance. scielo.br The absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would first be recorded to determine the wavelength of maximum absorbance (λmax). nih.govscielo.br A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The vapor absorption spectra of benzoxazole itself show distinct band systems in the near-ultraviolet region. rsc.orgrsc.org

Method Validation Protocols for Research Use (Specificity, Linearity, Accuracy, Precision, Robustness)

For research applications, it is crucial to validate the analytical methods to ensure they are fit for purpose. The validation should follow established guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comeuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For an HPLC method, this involves demonstrating that peaks from impurities or degradation products are well-resolved from the main analyte peak. europa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a linear regression analysis of the calibration curve data. A high correlation coefficient (R² > 0.99) is generally required. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

Table 3: Typical Acceptance Criteria for Analytical Method Validation in a Research Context

| Parameter | Acceptance Criterion |

| Specificity | Analyte peak is well-resolved from other peaks |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |

| Robustness | No significant impact on results from minor parameter changes |

Stability Studies under Controlled Laboratory Conditions

Stability studies are essential to determine the shelf-life of a compound and to ensure that it remains within its specification limits under defined storage conditions. For this compound, stability studies would involve storing the compound under controlled laboratory conditions of temperature and humidity. The stability would be monitored by a validated stability-indicating analytical method, typically HPLC, at specified time intervals. europa.eu Any degradation of the compound would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Table 4: Illustrative Conditions for a Laboratory Stability Study

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25 °C ± 2 °C | 60% ± 5% | 12 months |

| Accelerated | 40 °C ± 2 °C | 75% ± 5% | 6 months |

| Stress Testing (Forced Degradation) | Acid, base, oxidative, photolytic, and thermal stress | N/A | To achieve 5-20% degradation |

Forced degradation studies are also a critical component, as they help to identify potential degradation products and demonstrate the specificity of the analytical method. europa.eu

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzoxazole (B165842) Derivatives

The rational design of new chemical entities is pivotal for enhancing therapeutic efficacy and specificity. For analogues of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone, future design strategies will likely focus on systematic structural modifications to optimize interactions with biological targets. The benzoxazole skeleton is a versatile scaffold that allows for extensive modification. mdpi.com

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation into how modifying the ethyl group at the C2-position and the ethanone (B97240) group at the C7-position affects biological activity is a critical next step. Analysis of SAR data has shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are particularly important for biological activity. mdpi.com For instance, replacing the ethyl group with various alkyl, aryl, or heterocyclic moieties could significantly modulate potency and selectivity.

Bioisosteric Replacement: To improve pharmacokinetic properties or enhance binding affinity, key functional groups can be replaced with bioisosteres. For example, the ketone of the ethanone group could be replaced with oximes, hydrazones, or other functionalities to explore different bonding interactions with target proteins.

Scaffold Hopping: While maintaining the core pharmacophoric elements, the benzoxazole ring itself could be replaced with other privileged heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391) to discover novel intellectual property and potentially improved biological profiles. mdpi.com

These design principles, guided by iterative cycles of synthesis and biological evaluation, are essential for developing next-generation candidates with superior performance.

| Modification Site | Potential Substituents | Design Rationale |

| C2-Position (Ethyl Group) | Phenyl rings, Heterocycles (e.g., pyridine, thiophene), Branched alkyl chains | To explore new binding pockets, enhance π-π stacking interactions, and modulate lipophilicity. nih.gov |

| C7-Position (Ethanone Group) | Amides, Sulfonamides, Carboxylic acids, Esters | To introduce new hydrogen bonding capabilities and alter electronic properties. nih.gov |

| Benzene (B151609) Ring of Benzoxazole | Halogens (F, Cl, Br), Methoxy groups, Nitro groups | To modify the electronic landscape of the scaffold, influencing target binding and metabolic stability. mdpi.com |

Exploration of Novel Biological Targets for this compound Analogues

Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, by interacting with a variety of biological targets. dntb.gov.uaresearchgate.netnih.gov A key future direction for analogues of this compound is to expand the scope of biological screening to identify novel targets and therapeutic applications.

Promising areas for target exploration include:

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Analogues could be screened against panels of kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Ribosomal Protein S6 Kinases (RSK), which are implicated in tumor growth and angiogenesis. nih.govnih.gov

Enzyme Inhibition: Derivatives could be evaluated as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication in cancer cells, or cyclooxygenases (COX), which are involved in inflammation. dntb.gov.ua

Neurodegenerative Diseases: Given the ability of small molecules to cross the blood-brain barrier, exploring targets related to neuroinflammation or protein aggregation in diseases like Alzheimer's or Parkinson's presents a compelling opportunity.

Infectious Diseases: With the rise of multidrug-resistant pathogens, screening against bacterial or fungal targets is of paramount importance. nih.gov

Identifying and validating novel targets will not only open up new therapeutic avenues but also deepen the understanding of the mechanism of action of this class of compounds.

| Target Class | Specific Example | Therapeutic Area | Rationale for Screening Benzoxazoles |

| Protein Kinases | VEGFR-2 | Oncology | Benzoxazoles have shown potential as VEGFR-2 inhibitors, crucial for anti-angiogenic therapy. nih.gov |

| RSK2 | Oncology | 2-Amino-7-substituted benzoxazoles have been identified as potent RSK2 inhibitors. nih.gov | |

| Enzymes | Topoisomerase II | Oncology | The benzoxazole scaffold can be designed to interact with DNA and inhibit enzymes involved in its replication. scite.ai |

| Receptors | 5-HT3 | Neurology | Certain benzoxazole derivatives are known to have antagonistic effects on serotonin (B10506) receptors. nih.gov |

| Antimicrobial Targets | Bacterial DNA Gyrase | Infectious Disease | The heterocyclic nature of benzoxazoles makes them suitable candidates for targeting essential bacterial enzymes. semanticscholar.org |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. researchgate.net For the development of this compound analogues, integrating these approaches will accelerate the design-make-test-analyze cycle.

Computational Chemistry: Techniques such as molecular docking can predict how newly designed analogues bind to specific protein targets, providing insights into potential efficacy. nih.govbiotech-asia.org Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate chemical structures with biological activities, guiding the design of more potent compounds. tandfonline.com Density Functional Theory (DFT) calculations can be used to understand the electronic properties of molecules, which are crucial for their reactivity and interactions. scite.ai

High-Throughput Screening (HTS): Experimental HTS allows for the rapid evaluation of a large library of benzoxazole analogues against various biological targets, enabling the swift identification of promising lead compounds.

Structural Biology: X-ray crystallography can be used to determine the three-dimensional structure of a lead compound bound to its target protein. This provides invaluable atomic-level information that can guide further optimization of the compound's structure to enhance binding and activity. nih.gov

This integrated approach allows for a more resource-efficient and hypothesis-driven research process, increasing the probability of success in identifying clinical candidates.

Potential Applications Beyond Traditional Medicinal Chemistry

While the primary focus of benzoxazole research has been in medicinal chemistry, the unique photophysical and chemical properties of this scaffold suggest potential applications in other scientific domains. researchgate.netnajah.edu Future research should explore the utility of this compound analogues in:

Materials Science: Benzoxazole-containing polymers are known for their high thermal resistance. researchgate.net Derivatives could be investigated as building blocks for novel functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging their electronic and photoluminescent properties.

Agrochemicals: The biological activity of benzoxazoles is not limited to human pharmacology. Research has indicated their potential as herbicides, fungicides, and insecticides. mdpi.come3s-conferences.org Screening programs could identify analogues with selective toxicity against agricultural pests while ensuring environmental safety.

Chemical Biology: Fluorescently tagged benzoxazole derivatives could be developed as molecular probes to study biological processes, visualize cellular structures, or track the localization of specific proteins within a cell.

Exploring these non-traditional applications could lead to the development of novel technologies and products, diversifying the impact of benzoxazole chemistry.

Overcoming Challenges in Benzoxazole Research and Development

Despite the promise of benzoxazole derivatives, several challenges must be addressed to translate laboratory findings into tangible products. Future research must focus on overcoming hurdles related to:

Synthesis and Scalability: Developing efficient, cost-effective, and environmentally friendly ("green") synthetic routes is crucial for producing these compounds on a larger scale. mdpi.com Traditional methods often require harsh conditions, and modern approaches aim for milder and more sustainable processes. rsc.org

Pharmacokinetics and Drug-like Properties: Many promising compounds fail in development due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. A focus on optimizing properties like solubility, metabolic stability, and bioavailability is essential from the early stages of discovery. dntb.gov.ua

Selectivity and Off-Target Effects: Ensuring that a drug candidate interacts selectively with its intended target is critical to minimizing side effects. Comprehensive profiling against a panel of anti-targets should be an integral part of the development process.

Resistance Mechanisms: In both oncology and infectious diseases, the development of resistance can render treatments ineffective. Research into benzoxazole derivatives should include studies on potential resistance mechanisms and strategies to overcome them, possibly through combination therapies or by designing compounds that target novel pathways. researchgate.net

Addressing these challenges through innovative chemical synthesis, advanced biological evaluation, and a deep understanding of drug metabolism will be critical for the successful development of this compound analogues.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Cyclocondensation | 65–75 | Reflux, 110–120°C, N₂ | Byproduct formation |

| Cross-coupling catalysis | 50–60 | Pd(OAc)₂, 80°C, 12h | Catalyst cost and purification |

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns. Key peaks include m/z 189 (M⁺) and m/z 146 (loss of acetyl group) .

- Infrared (IR) Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and benzoxazole ring vibrations at 1600–1500 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ shows singlet for acetyl protons (~2.6 ppm) and aromatic protons (7.2–8.1 ppm) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| EI-MS | m/z 189 (M⁺), m/z 146 | Molecular ion and fragmentation |

| IR | 1680 cm⁻¹ (C=O) | Ketone confirmation |

| ¹H NMR | δ 2.6 (s, 3H), δ 7.2–8.1 (m, 3H) | Acetyl and aromatic protons |

Advanced: How can computational modeling resolve contradictions in spectral data or reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Simulate IR and NMR spectra using software like Gaussian. Compare computed vs. experimental data to identify misassignments (e.g., distinguishing benzoxazole ring protons from impurities) .

- Mechanistic Studies : Use tools like ACD/Labs Percepta to model reaction pathways. For example, predicting the stability of intermediates in cyclocondensation reactions .

Advanced: What strategies address low yields or selectivity in multi-step syntheses?

Answer:

- Kinetic Control : Lower reaction temperatures (e.g., 80°C) favor selective acetyl group addition over ring substitution .

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency. Pd(OAc)₂ often improves yield by 10–15% due to better ligand coordination .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetic anhydride) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory due to potential irritancy .

- Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .

Advanced: How does structural modification of the benzoxazole ring influence bioactivity?

Answer:

- Electron-Withdrawing Groups : Substituting the ethyl group with CF₃ increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Ring Expansion : Replacing the oxazole oxygen with sulfur (benzothiazole analogs) alters lipophilicity, impacting membrane permeability in cell-based assays .

Q. Table 3: Structure-Activity Relationships

| Modification | Bioactivity Change | Rationale |

|---|---|---|

| Ethyl → CF₃ | Increased enzyme inhibition | Enhanced electrophilicity |

| Oxazole → Thiazole | Improved logP (~2.5 → 3.0) | Higher lipophilicity |

Advanced: What methodologies validate purity and stability under storage conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm. Purity >98% confirmed by single peak retention (tᵣ ~8.2 min) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; <5% degradation indicates suitability for long-term storage .

Basic: How can researchers access reliable physicochemical data for this compound?

Answer:

- NIST Chemistry WebBook : Provides validated mass spectra and IR data .

- PubChem : Offers computed properties like logP (1.9) and topological polar surface area (45.9 Ų) .

Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Heat Transfer : Exothermic reactions require jacketed reactors to maintain temperature ≤120°C during cyclocondensation .

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water, 3:1) for cost-effective purification .

Advanced: How can machine learning improve reaction prediction for novel derivatives?

Answer:

- Data-Driven Models : Train algorithms on REAXYS datasets to predict viable precursors. For example, identifying 2-ethyl-7-nitrobenzoxazole as a nitration precursor .

- Yield Prediction : Use neural networks to correlate reaction parameters (temperature, catalyst loading) with yields, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.